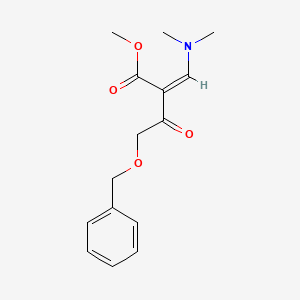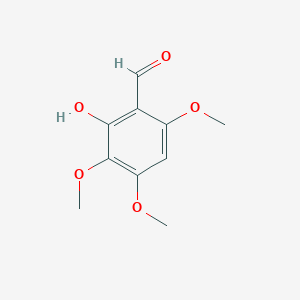
(R)-2-(Hydroxymethyl)-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(Hydroxymethyl)-3-methylbutanoic acid is an organic compound with the molecular formula C6H12O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Hydroxymethyl)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 3-methyl-2-oxobutanoic acid using a chiral catalyst. This reaction typically requires specific conditions, such as a controlled temperature and pH, to ensure the desired enantiomer is produced.
Industrial Production Methods: In an industrial setting, the production of ®-2-(Hydroxymethyl)-3-methylbutanoic acid may involve the use of biocatalysts, such as enzymes, to achieve high enantioselectivity. This method is advantageous as it can be more environmentally friendly and cost-effective compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: ®-2-(Hydroxymethyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.
Major Products:
Oxidation: 3-methyl-2-oxobutanoic acid.
Reduction: 2-(Hydroxymethyl)-3-methylbutanol.
Substitution: 2-(Halomethyl)-3-methylbutanoic acid.
Applications De Recherche Scientifique
®-2-(Hydroxymethyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving metabolic pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism by which ®-2-(Hydroxymethyl)-3-methylbutanoic acid exerts its effects involves its interaction with specific enzymes and receptors in biological systems. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the activity of enzymes and metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
(S)-2-(Hydroxymethyl)-3-methylbutanoic acid: The enantiomer of the compound, with different biological activity.
3-Methyl-2-oxobutanoic acid: A related compound that can be synthesized from ®-2-(Hydroxymethyl)-3-methylbutanoic acid through oxidation.
2-(Hydroxymethyl)-3-methylbutanol: A reduction product of the compound.
Uniqueness: ®-2-(Hydroxymethyl)-3-methylbutanoic acid is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer and other related compounds. This makes it valuable in applications requiring high specificity and selectivity.
Propriétés
Formule moléculaire |
C6H12O3 |
|---|---|
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
(2R)-2-(hydroxymethyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C6H12O3/c1-4(2)5(3-7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t5-/m0/s1 |
Clé InChI |
ZNUOZUQIVRRPAD-YFKPBYRVSA-N |
SMILES isomérique |
CC(C)[C@H](CO)C(=O)O |
SMILES canonique |
CC(C)C(CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate](/img/structure/B13351415.png)



![4-(10-pyridin-4-yl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)pyridine](/img/structure/B13351430.png)







